molecular formula C15H17N3OS B2676861 N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448133-77-4

N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No. B2676861
CAS RN: 1448133-77-4
M. Wt: 287.38
InChI Key: XIXFOATYNPNCQH-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study mentioned the condensation of certain compounds in ethanol under reflux for several hours to yield a final intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in detail in the literature. These reactions typically involve the coupling of substituted 2-amino benzothiazoles with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR . For instance, one study reported the yield, NMR data, and HRMS data for a certain compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anti-inflammatory and anti-tubercular activities. Some compounds have shown significant inhibitory bioactivity in certain cell lines . They have been found to induce the expression of certain proteins and upregulate the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Future Directions

The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields. For instance, they could be further evaluated for their anti-inflammatory and anti-tubercular activities . Additionally, more research could be conducted to better understand their mechanism of action .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-5,8,11,13H,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFOATYNPNCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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